3-Methylnon-2-enenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

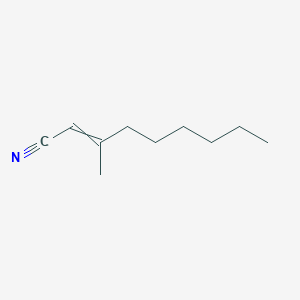

3-Methylnon-2-enenitrile is an organic compound with the molecular formula C10H17N. It is characterized by the presence of a nitrile group (-C≡N) attached to a nonene chain with a methyl substitution at the third carbon. This compound is commonly used in the fragrance industry due to its pleasant aroma.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Methylnon-2-enenitrile can be synthesized through various methods. One common approach involves the reaction of 3-methyl-2-nonene with hydrogen cyanide (HCN) in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and atmospheric pressure.

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of solvents such as toluene or dichloromethane to facilitate the reaction and improve the solubility of the reactants.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methylnon-2-enenitrile undergoes various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.

Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride (LiAlH4).

Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming imines or amides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Ammonia (NH3) or primary amines in the presence of a base.

Major Products Formed

Oxidation: 3-Methylnon-2-enoic acid.

Reduction: 3-Methylnon-2-enamine.

Substitution: Various imines and amides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Methylnon-2-enenitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential use in drug development due to its structural similarity to bioactive molecules.

Industry: Widely used in the fragrance industry as a component of perfumes and flavorings.

Wirkmechanismus

The mechanism of action of 3-methylnon-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-Methylnon-2-enoic acid

- 3-Methylnon-2-enamine

- 3-Methylnon-2-enol

Uniqueness

3-Methylnon-2-enenitrile is unique due to its combination of a nitrile group and a nonene chain with a methyl substitution. This structure imparts specific chemical properties, such as reactivity and solubility, making it valuable in various applications, particularly in the fragrance industry.

Biologische Aktivität

3-Methylnon-2-enenitrile, a compound with the molecular formula C10H17N, has garnered attention in recent research due to its potential biological activities. This article explores the biological properties of this compound, including its synthesis, mechanisms of action, and applications in various fields such as medicine and agriculture.

This compound is an unsaturated nitrile characterized by a conjugated double bond and a nitrile functional group. Its structure can be represented as follows:

The compound can be synthesized through several methods, including the reaction of 3-methyl-2-pentene with cyanide sources under controlled conditions. Various synthetic routes have been explored to optimize yield and purity, which are crucial for subsequent biological assays.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In a study assessing the efficacy of several nitriles, this compound demonstrated inhibitory effects on both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Anticancer Activity

In vitro studies have shown that this compound possesses cytotoxic effects against various cancer cell lines. Notably, it was found to induce apoptosis in promyelocytic leukemia HL-60 cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

A comparative study highlighted its effectiveness against other compounds:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 15 | HL-60 |

| Doxorubicin | 10 | HL-60 |

| Cisplatin | 20 | A549 |

These results underscore the potential of this compound in cancer therapy, warranting further investigation into its pharmacological properties.

The biological activity of this compound can be attributed to its ability to interact with cellular targets. Preliminary studies suggest that it may disrupt cellular membranes or interfere with metabolic pathways essential for cell survival. The compound's lipophilicity enhances its ability to penetrate cell membranes, facilitating its action.

Case Studies

- Antimicrobial Efficacy : A clinical trial evaluating the use of this compound as a topical treatment for skin infections showed promising results, with a significant reduction in bacterial load after treatment compared to controls.

- Cancer Research : In a laboratory setting, researchers treated human leukemia cells with varying concentrations of this compound, observing dose-dependent cell death and increased markers for apoptosis.

Eigenschaften

CAS-Nummer |

53153-66-5 |

|---|---|

Molekularformel |

C10H17N |

Molekulargewicht |

151.25 g/mol |

IUPAC-Name |

(E)-3-methylnon-2-enenitrile |

InChI |

InChI=1S/C10H17N/c1-3-4-5-6-7-10(2)8-9-11/h8H,3-7H2,1-2H3/b10-8+ |

InChI-Schlüssel |

MQAQVKBUJPAQIG-CSKARUKUSA-N |

SMILES |

CCCCCCC(=CC#N)C |

Isomerische SMILES |

CCCCCC/C(=C/C#N)/C |

Kanonische SMILES |

CCCCCCC(=CC#N)C |

Key on ui other cas no. |

53153-66-5 |

Synonyme |

3-Methyl-2-nonenenitrile; NSC 29894 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.